

Trigochinin C versus PHA-665752 for in vitro MET inhibition

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Compound of Interest

Compound Name: *Trigochinin C*

Cat. No.: *B15591638*

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In Vitro MET Inhibition: A Comparative Guide to PHA-665752

A note on **Trigochinin C**: Extensive literature searches did not yield any data on "**Trigochinin C**" as an inhibitor of the MET tyrosine kinase. Therefore, a direct comparison with PHA-665752 is not possible at this time. This guide will provide a comprehensive overview of the in vitro MET inhibitory profile of PHA-665752, a well-characterized and potent c-Met inhibitor.

Introduction to MET and the Role of Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon activation by its ligand, Hepatocyte Growth Factor (HGF), plays a crucial role in various cellular processes including proliferation, survival, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway, through mechanisms such as gene amplification, activating mutations, or protein overexpression, is a known driver in the development and progression of numerous human cancers. Consequently, the MET kinase has emerged as a significant therapeutic target for the development of novel anticancer agents. Small molecule inhibitors that target the ATP-binding site of the c-Met kinase are a key strategy for inhibiting its activity.

PHA-665752 is a selective and ATP-competitive small molecule inhibitor of the catalytic activity of the c-Met kinase. It has been extensively studied and serves as a reference compound for in vitro MET inhibition studies.

Quantitative Comparison of In Vitro MET Inhibition

The following table summarizes the key in vitro potency metrics for PHA-665752.

Parameter	Value	Cell-Free/Cell-Based	Notes
Ki	4 nM	Cell-Free	Represents the binding affinity of the inhibitor to the c-Met kinase.
IC50 (Kinase Assay)	9 nM	Cell-Free	Concentration required to inhibit 50% of c-Met kinase activity in a biochemical assay.
IC50 (c-Met Autophosphorylation)	25-50 nM	Cell-Based	Concentration required to inhibit 50% of HGF-stimulated c-Met autophosphorylation in cells.
IC50 (Cell Proliferation)	18-42 nM	Cell-Based	Concentration required to inhibit 50% of HGF-dependent cell proliferation.
IC50 (Cell Motility)	40-50 nM	Cell-Based	Concentration required to inhibit 50% of HGF-dependent cell motility.

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess MET inhibition are provided below.

In Vitro Kinase Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the c-Met kinase.

Materials:

- Recombinant c-Met kinase domain (e.g., GST-fusion protein)
- Kinase peptide substrate (e.g., poly-Glu-Tyr)
- ATP (Adenosine triphosphate)
- Divalent cation (MgCl₂ or MnCl₂, 10-20 mM)
- Kinase Assay Buffer
- Test compound (e.g., PHA-665752) dissolved in DMSO
- ADP-Glo™ Kinase Assay Kit (or similar detection system)
- Microplate reader

Procedure:

- Prepare a serial dilution of the test compound in the Kinase Assay Buffer.
- In a microplate, add the recombinant c-Met kinase to each well.
- Add the serially diluted test compound to the wells.
- Initiate the kinase reaction by adding the kinase peptide substrate and ATP.
- Incubate the reaction mixture for a predetermined time within the linear range of the assay.
- Terminate the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay which quantifies ADP production.

- Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay measures the ability of a compound to inhibit the phosphorylation of c-Met within a cellular context.

Materials:

- Cancer cell line with c-Met expression (e.g., GTL-16, NCI-H441)
- Cell culture medium and supplements
- Hepatocyte Growth Factor (HGF)
- Test compound (e.g., PHA-665752)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met
- Secondary antibody (HRP-conjugated)
- Western blot reagents and equipment

Procedure:

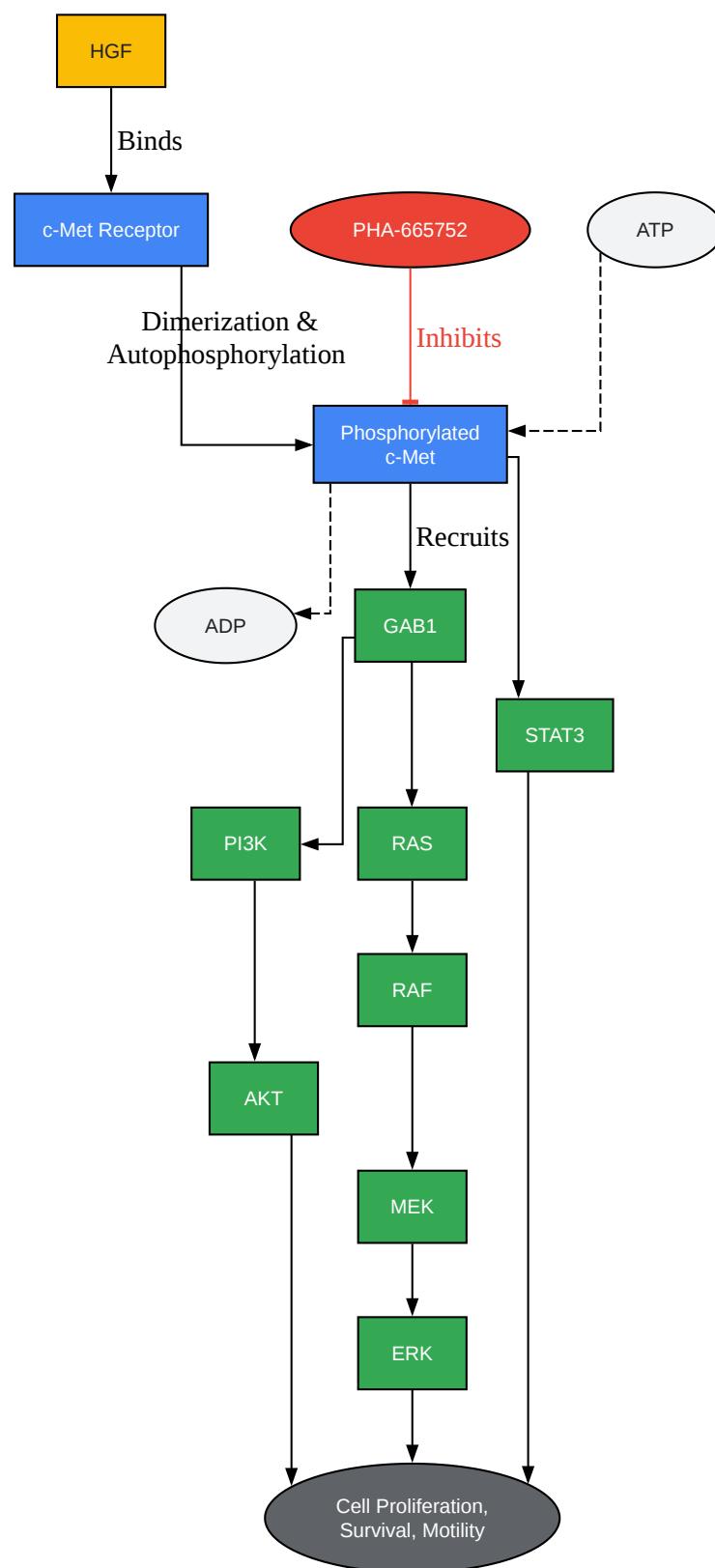
- Seed the cells in culture plates and allow them to adhere overnight.
- Starve the cells in a low-serum medium for a few hours.
- Pre-treat the cells with various concentrations of the test compound for a specified duration (e.g., 1-2 hours).

- Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation.
- Lyse the cells and collect the protein lysates.
- Determine the protein concentration of each lysate.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against phospho-c-Met and total c-Met.
- Incubate with the appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the ratio of phosphorylated c-Met to total c-Met.

Visualizations

MET Signaling Pathway

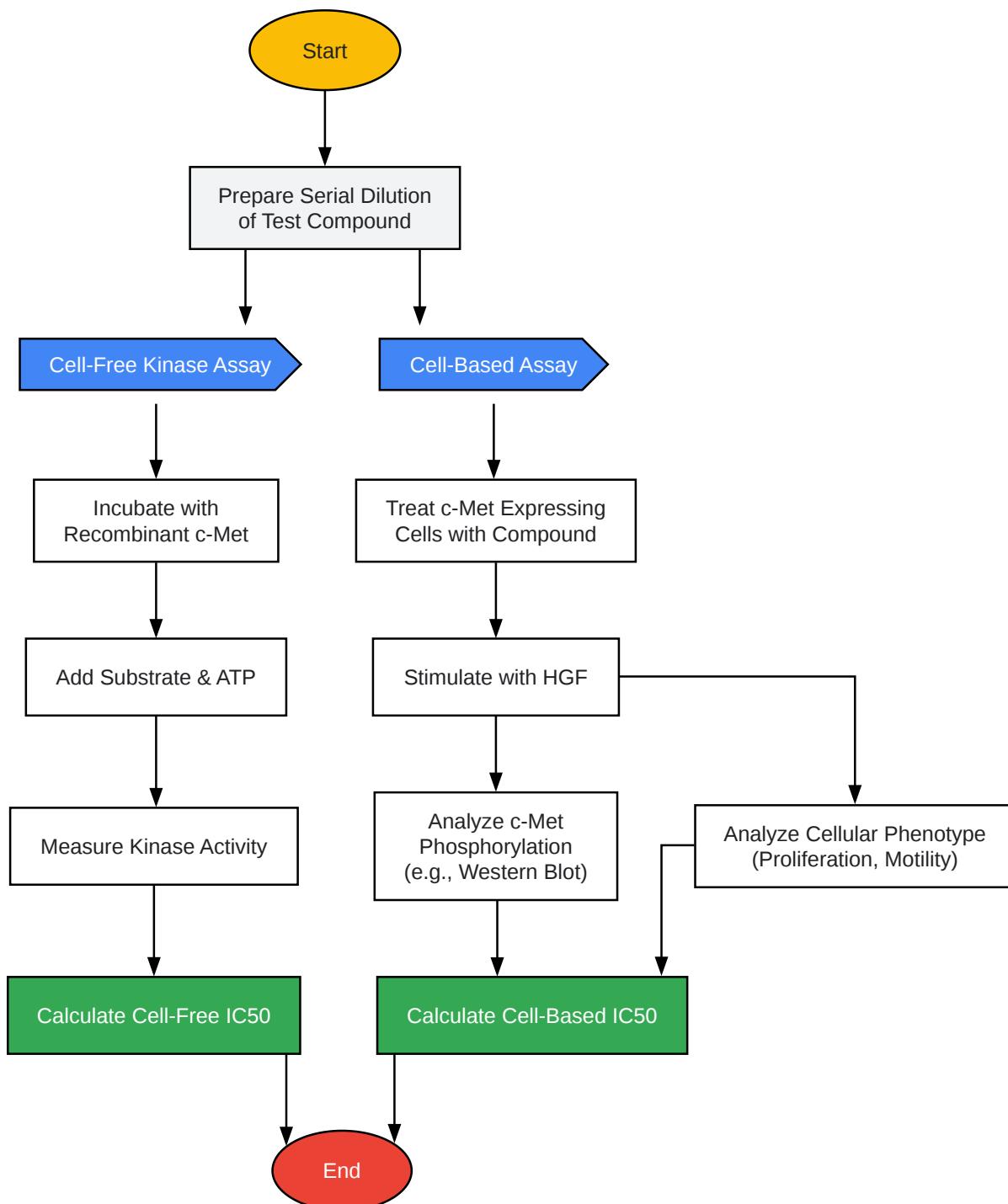
The following diagram illustrates the canonical HGF/c-Met signaling pathway and the point of inhibition by ATP-competitive inhibitors like PHA-665752.

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Caption: The HGF/c-Met signaling cascade and inhibition by PHA-665752.

Experimental Workflow for In Vitro MET Inhibition Assay

This diagram outlines the general workflow for assessing the in vitro inhibitory activity of a compound against c-Met.



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Caption: General workflow for in vitro evaluation of MET inhibitors.

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